methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate typically involves multi-step organic reactions. Common starting materials might include cyclohexanone derivatives, which undergo various transformations such as alkylation, oxidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Esterification: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl and carbonimidoyl groups.
Methyl 2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate: Lacks the carbonimidoyl group.
Methyl 2-hydroxy-3-(N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl groups.
Uniqueness
The presence of both dimethyl and carbonimidoyl groups in methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate makes it unique
Properties
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-6-7-16-9(2)11-10(17)8-15(3,4)12(13(11)18)14(19)20-5/h6,12,18H,1,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGOLLVDAYSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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